N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Description

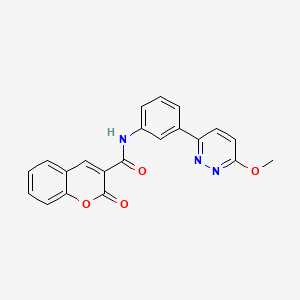

This compound features a coumarin core (2-oxo-2H-chromene) linked via a carboxamide group to a 3-phenyl substituent bearing a 6-methoxypyridazinyl moiety. The methoxy group on the pyridazine ring introduces electron-donating properties, while the phenyl-carboxamide bridge provides structural rigidity. Although direct biological data for this compound are absent in the provided evidence, its structural motifs align with derivatives studied for enzyme inhibition (e.g., acetylcholinesterase, monoamine oxidase B) and optical applications .

Properties

IUPAC Name |

N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O4/c1-27-19-10-9-17(23-24-19)13-6-4-7-15(11-13)22-20(25)16-12-14-5-2-3-8-18(14)28-21(16)26/h2-12H,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGPFYJLTEZXNEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting appropriate hydrazine derivatives with diketones under reflux conditions.

Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.

Formation of the Chromene Moiety: The chromene ring is formed via cyclization reactions involving salicylaldehyde derivatives and appropriate reagents.

Final Coupling: The final step involves coupling the pyridazine-phenyl intermediate with the chromene derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and inferred biological implications:

Key Observations

Substituent Effects on Pyridazine/Pyridazinone: The target’s 6-methoxy group on pyridazine contrasts with 6-methyl () and 6-oxo/3-(4-chlorophenyl) (). Methoxy’s electron-donating nature may enhance binding to receptors sensitive to electron-rich heterocycles, such as kinase or cholinesterase active sites .

Coumarin Modifications :

- 6-Methyl or 7-triazolylmethoxy groups on coumarin () improve NLO properties or enzyme inhibition, respectively. The target’s unsubstituted coumarin (except 2-oxo) may prioritize planar geometry for π-π stacking in biological interactions .

Propyl or piperidinylmethyl linkers () introduce flexibility, which may benefit membrane penetration but reduce target specificity .

Biological Activity Trends: Compounds with bulky aromatic substituents (e.g., naphthalene in ) show enhanced cholinesterase inhibition, suggesting the target’s pyridazine-phenyl group may similarly engage aromatic binding pockets .

Biological Activity

N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antiangiogenic properties. This article reviews the available literature on its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chromene backbone, which is known for its diverse pharmacological properties. The presence of the pyridazine moiety contributes to its unique biological profile, enhancing its potential as a therapeutic agent.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a study highlighted that derivatives of pyridazine scaffolds demonstrated potent anti-proliferative activity against various cancer cell lines, including leukemia (HL-60), non-small cell lung cancer (A549), and prostate cancer (PC-3) cells. The mean growth inhibition (GI) percentages for these cell lines were reported as follows:

| Cell Line | Growth Inhibition (%) |

|---|---|

| HL-60 | 81.7 |

| MOLT-4 | 70.1 |

| A549 | 58.4 |

| PC-3 | 77.2 |

| OVCAR-3 | 67 |

These results suggest that this compound may possess similar anticancer properties due to its structural analogies with other effective compounds .

Antiangiogenic Activity

The compound's potential as an antiangiogenic agent has also been explored. Antiangiogenesis is a critical strategy in cancer therapy, aiming to inhibit the formation of new blood vessels that supply tumors. Studies have shown that pyridazine derivatives can significantly reduce angiogenesis in vitro and in vivo models, suggesting that this compound may also exert these effects through modulation of angiogenic pathways .

Case Studies and Research Findings

-

Case Study on Structure Activity Relationship (SAR) :

A detailed SAR analysis revealed that modifications on the chromene and pyridazine rings can significantly influence the biological activity of related compounds. For instance, introducing substituents at specific positions on the phenyl ring enhanced anticancer efficacy while maintaining low toxicity profiles . -

In Vivo Efficacy :

In vivo studies utilizing xenograft models demonstrated that compounds structurally related to this compound significantly reduced tumor growth compared to controls. The mechanism was attributed to both direct cytotoxic effects on tumor cells and indirect effects through inhibition of angiogenesis .

Q & A

Basic: What are the optimized synthetic routes for N-(3-(6-methoxypyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Acylation/Coupling: Reacting chromene-3-carboxylic acid derivatives with amines under basic conditions. For example, potassium carbonate (K₂CO₃) in dry DMF facilitates deprotonation and nucleophilic substitution, as seen in analogous coumarin carboxamide syntheses .

- Cyclization/Purification: Refluxing with ethanol and piperidine (as a catalyst) promotes cyclization, followed by precipitation in ice-water and recrystallization from ethanol to obtain high-purity crystals .

- Purification: Flash column chromatography on silica gel and subsequent recrystallization (e.g., acetone) are critical for isolating pure products .

Key Considerations:

- Solvent choice (DMF for reactivity vs. ethanol for solubility).

- Base selection (K₂CO₃ for mild conditions).

Basic: How is the structural characterization of this compound performed?

Methodological Answer:

Structural elucidation relies on:

- Single-Crystal X-ray Diffraction (SCXRD): Resolves tautomeric forms and confirms planar conformations. For example, SCXRD revealed near-planar geometry (dihedral angle: 8.38°) in related carboxamides, with intramolecular N–H···O hydrogen bonds stabilizing the structure .

- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., methoxy, pyridazine, and chromene moieties).

- HPLC Purity Analysis: ≥95–98% purity is standard, validated using C18 columns and UV detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.